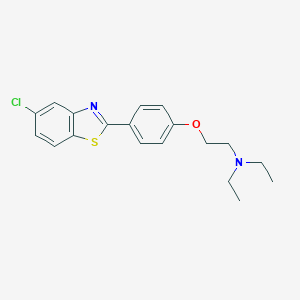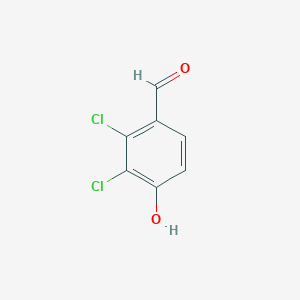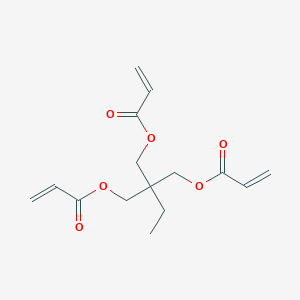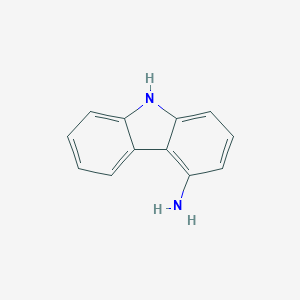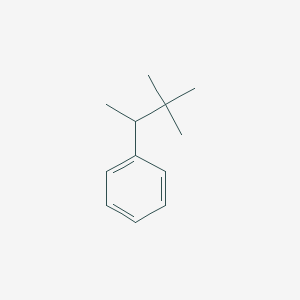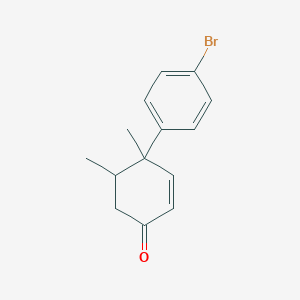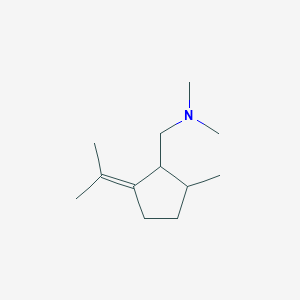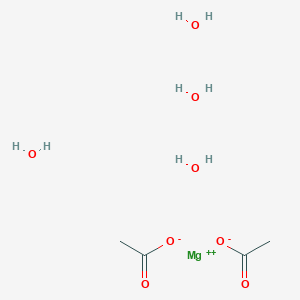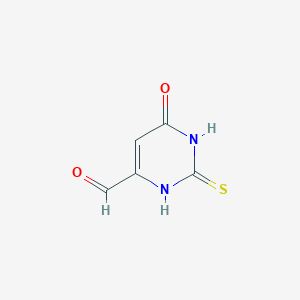
Heptahelicene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Heptahelicene is a polycyclic aromatic hydrocarbon with seven fused benzene rings. It is a chiral molecule with a helical structure, which makes it an interesting subject for scientific research. In recent years, heptahelicene has gained attention due to its potential applications in various fields, including materials science, chemistry, and biology.
Aplicaciones Científicas De Investigación
1. Electron Spin Filtering
Heptahelicene molecules, when adsorbed on metal surfaces, demonstrate chirality-dependent electron spin filtering. Interaction with photoelectrons results in preferential transmission of one spin component, strongly related to the helical sense of the molecules. This is important in the study of spintronics and electronic transport influenced by spin-orbit coupling (Kettner et al., 2018).
2. Synthesis and Self-Assembly
Heptahelicene-2-carboxylic acid synthesized from naphthalene demonstrates the capability to self-assemble into nanowire-like aggregates on surfaces like calcite. This is significant in nanotechnology and material science for developing nanostructures (Rybáček et al., 2011).
3. Two-dimensional Separation of Enantiomers
On certain surfaces, like Cu(111), heptahelicene enantiomers separate into distinct domains. This property is explored for potential applications in chiral separations and surface chemistry (Ernst et al., 2001).
4. Adsorption Studies
The adsorption behavior of heptahelicene on various metal surfaces like Ni(111) has been studied. These studies contribute to understanding molecule-surface interactions, essential in the design of molecular electronic devices (Ernst et al., 2003).
5. Nucleation and Crystallization
Heptahelicene's role in two-dimensional nucleation and crystallization on surfaces like copper(100) provides insights into the development of homochiral domains, relevant in materials science and crystal engineering (Seibel et al., 2014).
6. Chiral Recognition on Surfaces
The ability of heptahelicene derivatives to self-assemble into racemic structures on noble metal surfaces like Ag(111) and Au(111) demonstrates its potential in creating ordered molecular assemblies, which is a crucial aspect of nanoscale design and molecular engineering (Mairena et al., 2019).
7. Molecular Self-Assembly on Insulating Substrates
Heptahelicene-2-carboxylic acid's ability to form wire-like nanostructures on insulating substrates like calcite highlights its application in creating unidirectional molecular nanostructures, vital in nanotechnology and surface science (Rahe et al., 2010).
8. Chirality-Induced Spin Selectivity Studies
Studies of heptahelicene molecules deposited on ferromagnetic substrates like Co and Fe explore the chirality-induced spin selectivity (CISS) phenomenon, which is central to applications in spintronics and molecular electronics (Safari et al., 2022).
Propiedades
Número CAS |
16914-68-4 |
|---|---|
Nombre del producto |
Heptahelicene |
Fórmula molecular |
C30H18 |
Peso molecular |
378.5 g/mol |
Nombre IUPAC |
heptacyclo[16.12.0.02,15.03,12.04,9.021,30.024,29]triaconta-1(18),2(15),3(12),4,6,8,10,13,16,19,21(30),22,24,26,28-pentadecaene |
InChI |
InChI=1S/C30H18/c1-3-7-25-19(5-1)9-11-21-13-15-23-17-18-24-16-14-22-12-10-20-6-2-4-8-26(20)28(22)30(24)29(23)27(21)25/h1-18H |
Clave InChI |
ZADYHNRFHQXTOH-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=CC3=C2C4=C(C=CC5=C4C6=C(C=C5)C=CC7=CC=CC=C76)C=C3 |
SMILES canónico |
C1=CC=C2C(=C1)C=CC3=C2C4=C(C=CC5=C4C6=C(C=C5)C=CC7=CC=CC=C76)C=C3 |
Otros números CAS |
16914-68-4 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





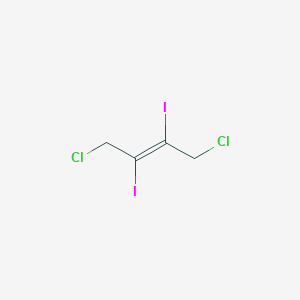

![1,1'-(Tetrahydro-6a-hydroxy-2,3a,5-trimethylfuro[2,3-d]-1,3-dioxole-2,5-diyl)bis-ethanone](/img/structure/B99710.png)
